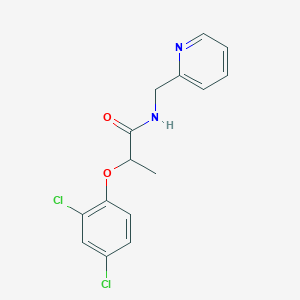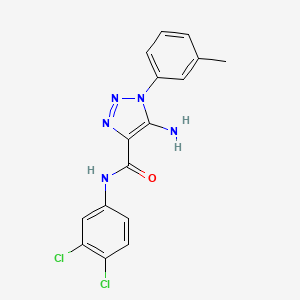
2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethyl)propanamide involves multi-step chemical processes, starting from basic raw materials like 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine. The synthesis aims to create a racemic compound with specific structural features, often involving the use of cyclic reagents like bromine to achieve the desired chemical architecture (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is determined using techniques like single-crystal X-ray diffraction analysis. These structures often exhibit monoclinic space groups with specific dimensions and angles, highlighting the complex intermolecular hydrogen bonds that stabilize the crystal structure (Liu et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound include processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to key intermediates for the synthesis of efficient herbicides. The overall yields of these reactions are optimized to enhance efficiency (Zuo Hang-dong, 2010).
Physical Properties Analysis
The physical properties of compounds structurally related to this compound, such as crystallographic data, reflect their complex nature. These compounds often exhibit significant herbicidal activity, highlighting their potential utility in agricultural applications. The crystallographic data include parameters such as the space group, cell dimensions, and volume, providing insights into the compound's physical characteristics (Liu et al., 2008).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10(21-14-6-5-11(16)8-13(14)17)15(20)19-9-12-4-2-3-7-18-12/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUMEKBDRCNTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[(3,4-dimethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B5024627.png)
![5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024631.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5024647.png)
![1-cycloheptyl-N-isopropyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024654.png)

![1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5024667.png)
![2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5024674.png)

![N-(4-fluorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5024698.png)
![4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B5024704.png)

![1-[(4-bromophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5024713.png)
![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)